2-(Difluoromethoxy)-6-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

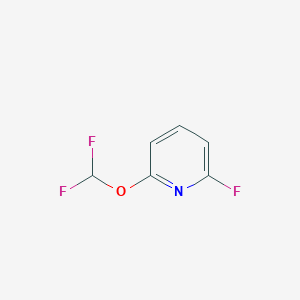

2-(Difluoromethoxy)-6-fluoropyridine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyridine ring substituted with a difluoromethoxy group at the 2-position and a fluorine atom at the 6-position.

Mécanisme D'action

Target of Action

Similar compounds like zolbetuximab, a first-in-class investigational cldn182-targeted monoclonal antibody, have been reported to target CLDN182 in gastric or gastroesophageal junction (GEJ) adenocarcinoma .

Mode of Action

For instance, Desflurane, a general inhalation anesthetic, has a short duration of action as it is rapidly cleared . It acts as an agonist of glycine receptors, antagonist of glutamate receptors, inducer of potassium voltage-gated channels, and inhibits both NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .

Pharmacokinetics

A similar compound, 2′,2′-difluoro-2′-deoxycytidine (dfdc), is known to be rapidly inactivated by cytidine deaminase (cd) metabolism to 2′,2′-difluoro-2′-deoxyuridine (dfdu), which results in poor oral bioavailability and necessitates intravenous dosing .

Result of Action

Similar compounds like difluoromethoxylated ketones have been used as building blocks for the synthesis of challenging ocf2h-bearing n-heterocycles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-fluoropyridine typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution reaction of a suitable pyridine derivative with a difluoromethylating agent. For example, the reaction of 2-hydroxypyridine with difluoromethyl ether in the presence of a base can yield 2-(Difluoromethoxy)pyridine, which can then be fluorinated at the 6-position using a fluorinating agent such as Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Difluoromethoxy)-6-fluoropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

2-(Difluoromethoxy)-6-fluoropyridine has several scientific research applications:

Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Agrochemicals: The compound is used in the development of novel pesticides and herbicides.

Materials Science: It is employed in the design of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Trifluoromethoxy)-6-fluoropyridine

- 2-(Difluoromethoxy)-4-fluoropyridine

- 2-(Difluoromethoxy)-6-chloropyridine

Uniqueness

2-(Difluoromethoxy)-6-fluoropyridine is unique due to the specific positioning of the difluoromethoxy and fluorine substituents on the pyridine ring. This arrangement can result in distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules .

Activité Biologique

2-(Difluoromethoxy)-6-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique difluoromethoxy and fluorine substituents, exhibits properties that may enhance its interaction with biological targets, including enzymes and receptors.

The molecular formula of this compound is C7H5F3NO. The presence of fluorine atoms significantly influences the compound's reactivity and biological activity, making it a subject of interest in various fields, particularly in drug development.

While specific mechanisms of action for this compound are not extensively documented, it is hypothesized that the compound interacts with molecular targets by:

- Binding to Active Sites : The fluorinated structure may enhance binding affinity to specific enzymes or receptors, potentially modulating their activity.

- Altering Conformation : The unique electronic properties imparted by the fluorine atoms could lead to conformational changes in target proteins, affecting their function .

Biological Activity

Research indicates that compounds similar to this compound often exhibit significant biological properties, including:

- Antiviral Activity : Fluorinated pyridines have shown promise as antiviral agents, particularly against DNA viruses. Their structural characteristics may enhance selectivity for viral targets .

- Anticancer Potential : Similar compounds have been evaluated for their cytotoxic effects on various cancer cell lines, indicating a potential role in cancer therapy .

Case Studies and Research Findings

- Antiviral Screening : In studies evaluating the antiviral activities of fluorinated pyridines, compounds with structural similarities to this compound demonstrated selective inhibition against specific viral strains. For example, certain derivatives showed efficacy against herpes simplex virus (HSV), highlighting the potential for further exploration in antiviral drug development .

- Cytotoxicity Assays : A series of fluorinated nucleosides were tested against various tumor cell lines (e.g., HeLa and CEM). While some exhibited cytostatic effects at micromolar concentrations, the specific activity of this compound remains to be fully characterized .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-(Difluoromethoxy)-5-fluoropyridine | Different substitution pattern affecting reactivity | Potential anti-inflammatory properties |

| 3-(Difluoromethoxy)-2-fluoro-pyridine | Varying position of fluorine impacting properties | Anticancer activity noted |

| 2-Fluoro-4-formylpyridine | Lacks difluoromethoxy group | Limited biological activity documented |

This table illustrates how variations in substitution patterns can influence the biological properties of pyridine derivatives.

Propriétés

IUPAC Name |

2-(difluoromethoxy)-6-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACWJJQKDUBNHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650445 |

Source

|

| Record name | 2-(Difluoromethoxy)-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947534-62-5 |

Source

|

| Record name | 2-(Difluoromethoxy)-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.